1-Isopropylpiperidin-4-ol
Overview
Description
1-Isopropylpiperidin-4-ol is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . It is a derivative of piperidine, featuring an isopropyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon of the piperidine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
- FXa plays a crucial role in the coagulation cascade by converting prothrombin to thrombin, which ultimately leads to fibrin formation and blood clotting .
- By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
- Downstream effects include reduced thrombin generation, impaired fibrin formation, and decreased clot stability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1-Isopropylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between this compound and CCR5 is characterized by a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the compound . This interaction is crucial for the compound’s potential as a CCR5 antagonist, which could be beneficial in the treatment of HIV-1 infections.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . Additionally, this compound may impact other cellular processes by modulating the activity of enzymes and proteins involved in cell signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as a CCR5 antagonist by forming a strong salt-bridge interaction with the receptor . This interaction inhibits the binding of HIV-1 to CCR5, thereby preventing the virus from entering the host cells. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can maintain its inhibitory effects on CCR5, thereby providing sustained protection against HIV-1 infection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the entry of HIV-1 into cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, which convert it into various metabolites . These metabolites may have different biochemical properties and can influence metabolic flux and metabolite levels in the body. The interaction of this compound with metabolic enzymes is crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, this compound can accumulate in specific tissues, where it exerts its biochemical effects. The distribution of the compound within the body is influenced by factors such as its solubility, molecular weight, and affinity for binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypiperidine with acetone in the presence of acetic acid and tetrahydrofuran. The reaction mixture is stirred in an ice bath, followed by the addition of sodium triacetoxyborohydride . This method yields this compound with high efficiency.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 1-Isopropylpiperidin-4-one, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-Isopropylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
- 1-Methylpiperidin-4-ol
- 1-Ethylpiperidin-4-ol
- 1-Propylpiperidin-4-ol
Comparison: 1-Isopropylpiperidin-4-ol is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-propan-2-ylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRXHHMTKCJKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204236 | |
Record name | 1-Isopropylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-78-5 | |
Record name | 1-Isopropylpiperidin-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5570-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isopropylpiperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005570785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isopropylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isopropylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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